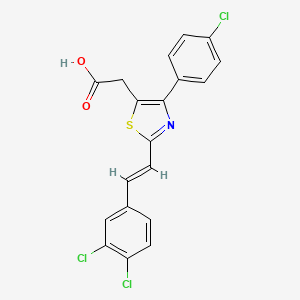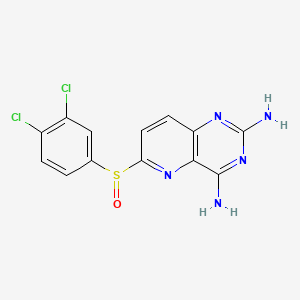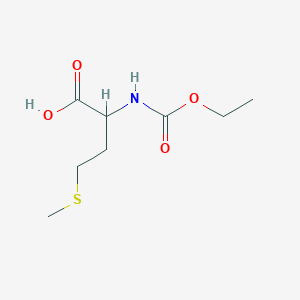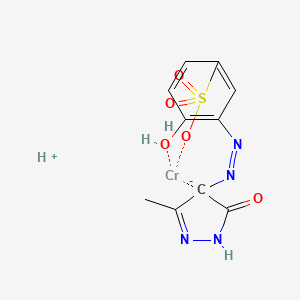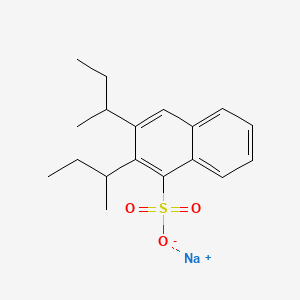
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is a chemical compound with the molecular formula C16H21NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various industrial applications due to its surfactant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation. The sulfonation process introduces a sulfonic acid group into the naphthalene ring, which is then reacted with 1-methylpropyl groups under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then alkylated with 1-methylpropyl groups in the presence of a catalyst to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where uniform dispersion of particles is required .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, bis(1-ethylpropyl)-, sodium salt
- Naphthalenesulfonic acid, bis(1-methylbutyl)-, sodium salt
Uniqueness
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is unique due to its specific alkylation pattern, which imparts distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring high surface activity and stability .
Propiedades
Número CAS |
112567-52-9 |
|---|---|
Fórmula molecular |
C18H23NaO3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
sodium;2,3-di(butan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-5-12(3)16-11-14-9-7-8-10-15(14)18(22(19,20)21)17(16)13(4)6-2;/h7-13H,5-6H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
VUVFZUKPBAGTCQ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)C1=CC2=CC=CC=C2C(=C1C(C)CC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


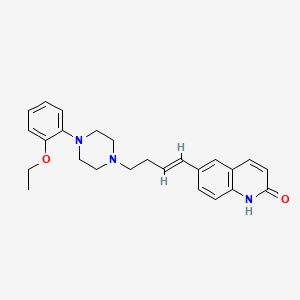
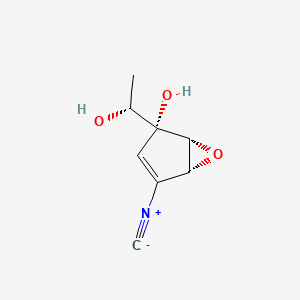
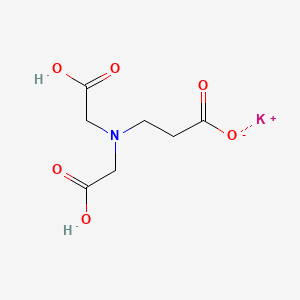


![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
